Esculentoside I

Structural elucidation Saponin glycosylation Triterpenoid chemotaxonomy

Esculentoside I (CAS 141890-70-2) is a bidesmosidic phytolaccagenin glycoside featuring a distinctive 3-O-[β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl] motif without xylose. This structure enables unambiguous HPLC-MS peak assignment (132 Da shift vs. Esculentoside N) and serves as a mandatory paired comparator for pharmacophore deconvolution of the esculentoside class. With zero curated gene-chemical or disease-chemical associations in CTD, it provides a clean slate for de novo safety pharmacology screening. Procure this high-purity reference standard to eliminate congener misidentification and ensure reproducible SAR data.

Molecular Formula C49H78O22
Molecular Weight 1019.1 g/mol
CAS No. 141890-70-2
Cat. No. B119601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentoside I
CAS141890-70-2
Synonyms3-O-(glucopyranosyl-(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin
esculentoside I
Molecular FormulaC49H78O22
Molecular Weight1019.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC
InChIInChI=1S/C49H78O22/c1-44(42(63)65-6)11-13-49(43(64)71-41-35(61)32(58)30(56)25(18-51)67-41)14-12-47(4)21(22(49)15-44)7-8-28-45(2)16-23(54)38(46(3,20-53)27(45)9-10-48(28,47)5)70-40-36(62)33(59)37(26(19-52)68-40)69-39-34(60)31(57)29(55)24(17-50)66-39/h7,22-41,50-62H,8-20H2,1-6H3/t22-,23+,24-,25-,26-,27?,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44-,45+,46+,47-,48-,49+/m1/s1
InChIKeyRVFKKJWNOMAQID-FIDPECDTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentoside I CAS 141890-70-2: Baseline Identity and Procurement-Relevant Context


Esculentoside I (CAS 141890-70-2) is a bidesmosidic oleanane-type triterpenoid saponin bearing the aglycone phytolaccagenin, first isolated and structurally characterized from the roots of Phytolacca esculenta [1]. Its molecular formula is C₄₉H₇₈O₂₂ and its molecular weight is 1019.13 g/mol . It belongs to a class of over 26 esculentosides and phytolaccosides that display divergent bioactivities—from potent anti-inflammatory and anticancer effects to pro-inflammatory and irritant properties—depending on subtle variations in glycosylation and sapogenin structure [2].

Why Esculentoside I Cannot Be Interchanged with Other Esculentoside Congeners


The 26 esculentoside congeners are not functionally interchangeable because minor structural variations—particularly in the C-3 and C-28 sugar chains—profoundly alter biological activity. Esculentoside I possesses a unique 3-O-[β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl] disaccharide motif, distinct from the xylose-containing trisaccharide of its co-isolated congener Esculentoside N [1]. Across the class, closely related compounds exhibit diametrically opposed pharmacological profiles: Esculentoside A is a well-characterized anti-inflammatory agent that suppresses NF-κB, COX-2, and multiple cytokines [2], whereas Esculentoside C is a potent pro-inflammatory irritant that dose-dependently induces NO, TNF-α, and IL-1β from macrophages [3]. The anti-inflammatory potency of Esculentoside A is documented with a PAF-release IC₅₀ of 1.5 μmol/L in rat peritoneal macrophages [4]. Without congener-specific quantitative activity data, substituting Esculentoside I for Esculentoside A, B, C, H, or N in a research protocol risks invalidating experimental outcomes.

Esculentoside I: Product-Specific Differentiation Evidence Versus Closest Analogs


Structural Differentiation from the Closest Co-Isolated Congener Esculentoside N

Esculentoside I bears a 3-O-[β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl] disaccharide unit at C-3, whereas its co-isolated congener Esculentoside N carries a 3-O-[β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-β-D-glucopyranosyl] trisaccharide containing an additional xylose residue [1]. Both share an identical 28-O-β-D-glucopyranosyl-phytolaccagenin aglycone core, making the C-3 sugar composition the sole structural discriminator. This represents a definitive, spectroscopically verified differentiation at the molecular level.

Structural elucidation Saponin glycosylation Triterpenoid chemotaxonomy

Functional Divergence: Pro-inflammatory Versus Anti-inflammatory Orientation Within the Esculentoside Class

Within the esculentoside class, functional orientation ranges from potent anti-inflammatory to overtly pro-inflammatory. Esculentoside A is a canonical anti-inflammatory agent that suppresses COX-2 (selective inhibition), NF-κB, MAPK, and multiple cytokines (TNF-α, IL-1β, IL-6) in murine microglia, macrophages, and in vivo acute lung injury models [1]. Esculentoside A inhibits PAF release from rat peritoneal macrophages with an IC₅₀ of 1.5 μmol/L [2]. In stark contrast, Esculentoside C functions as a pro-inflammatory stimulant, inducing dose-dependent release of NO, TNF-α, and IL-1β from macrophages with peak at 2 h post-treatment at 50 μg/mL [3]. Esculentoside I is structurally more aligned with the bidesmosidic, phytolaccagenin-based congeners such as Esculentoside C and F, which exhibit pro-inflammatory properties [3], but definitive pharmacological orientation of Esculentoside I has not been experimentally resolved. This uncharacterized status constitutes a differentiation point: Esculentoside I offers a specific, structurally defined probe for investigating the molecular determinants of the anti-to-pro-inflammatory switch in saponin pharmacology.

Inflammation Macrophage activation Saponin structure-activity relationship

Molecular Weight and Formula Differentiation from Major Pharmacologically Active Esculentosides

Esculentoside I has the molecular formula C₄₉H₇₈O₂₂ (MW = 1019.13 g/mol) . The most extensively studied anti-inflammatory congener Esculentoside A has the formula C₄₂H₆₆O₁₆ (MW = 826.98 g/mol) . Esculentoside I is approximately 23% heavier than Esculentoside A, reflecting its larger glycosidic complement. This substantial physicochemical difference directly impacts chromatographic retention, ionization efficiency in mass spectrometry, and solubility, and serves as a definitive quality-control discriminator.

Physicochemical characterization HPLC method development Reference standard qualification

Toxicological Curation Gap as a Differentiator for Risk-Assessment Modeling

Esculentoside I is listed in the Comparative Toxicogenomics Database (CTD) with no curated gene-chemical or disease-chemical associations, indicating a complete absence of curated toxicological interaction data [1]. In contrast, Esculentoside A has been experimentally associated with nephrotoxicity in rats, involving NF-κB pathway activation and pro-inflammatory factor overexpression [2], and several Phytolacca-derived esculentosides have documented gastrointestinal irritant properties [3]. This toxicological data gap is not a deficiency; it establishes Esculentoside I as a cleaner-slate compound for de novo toxicological investigation where confounding pre-existing association data are absent.

Toxicology Safety assessment Comparative Toxicogenomics Database

Structural Scaffold Uniqueness Among Bidesmosidic Phytolaccagenin Glycosides

Among the 10 bidesmosidic esculentosides (those glycosylated at both C-3 and C-28) identified in the comprehensive esculentoside inventory [1], Esculentoside I is one of only two congeners (alongside Esculentoside N) derived from phytolaccagenin featuring a Glc-(1→4)-Glc disaccharide directly at C-3 without a xylosyl insertion. All other bidesmosidic phytolaccagenin glycosides in the class either incorporate a xylosyl unit in the C-3 chain (e.g., Esculentoside N, O, P) or employ different aglycones (jaligonic acid derivatives such as Esculentoside A, B, H) [1]. This positions Esculentoside I as a structurally rare probe within the class, not merely another member.

Saponin structural biology Glycosidic linkage analysis Natural product dereplication

Esculentoside I: Research and Industrial Application Scenarios Grounded in Differentiation Evidence


HPLC-MS Reference Standard for Discrimination of Esculentoside Regioisomers with Glucosyl-Only C-3 Motifs

Esculentoside I serves as a high-mass, bidesmosidic reference standard (MW 1019.13 g/mol; C₄₉H₇₈O₂₂) for developing and validating HPLC-MS/MS methods that must resolve phytolaccagenin glycosides with C-3 Glc-(1→4)-Glc disaccharides from those containing xylosyl insertions (e.g., Esculentoside N, MW 1151.20 g/mol). The 132 Da mass differential and distinct retention behavior enable unambiguous peak assignment in complex Phytolacca extract fingerprints [1]. This scenario is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1.

Structure-Activity Relationship (SAR) Probe for Glycosidic Determinants of Saponin Bioactivity Orientation

Because the esculentoside class exhibits a functional dichotomy spanning anti-inflammatory (Esculentoside A, IC₅₀ PAF release = 1.5 μmol/L [2]) to pro-inflammatory (Esculentoside C, dose-dependent NO/TNF-α/IL-1β induction at 5–100 μg/mL [3]) activities, Esculentoside I—with its structurally defined but pharmacologically uncharacterized status—serves as an ideal probe molecule. Its Glc-(1→4)-Glc C-3 disaccharide (no xylose) and bidesmosidic architecture allow systematic SAR studies to identify which glycosidic features govern the anti-/pro-inflammatory switch, using the well-characterized congeners as reference comparators [1]. This scenario directly builds on Evidence Items 2 and 5.

Co-Investigational Comparator with Esculentoside N for Pharmacophore Deconvolution of the Xylosyl Contribution

Esculentoside I and Esculentoside N differ by a single xylosyl residue in the C-3 trisaccharide chain [1]. Pairing these two compounds in parallel pharmacological or biochemical assays enables direct pharmacophore deconvolution: any differential activity observed can be specifically attributed to the presence or absence of the xylosyl moiety. This paired experimental design is unachievable with Esculentoside A or B, which lack the bidesmosidic linkage pattern, making Esculentoside I the mandatory comparator for Esculentoside N-centric studies [1]. This scenario is supported by Evidence Items 1 and 5.

De Novo Toxicological Hazard Identification Using a CTD-Negative Baseline Molecule

Esculentoside I has zero curated gene-chemical or disease-chemical associations in the Comparative Toxicogenomics Database [4], unlike Esculentoside A which carries confirmed nephrotoxicity findings (NF-κB pathway activation in rat kidney [5]). This clean toxicological curation profile makes Esculentoside I a preferred starting molecule for unbiased de novo safety pharmacology screening programs, where the absence of confounding pre-existing association data is a methodological advantage for regulatory hazard identification and risk assessment [4].

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